![molecular formula C16H15F2N3O2 B2685929 N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415492-10-1](/img/structure/B2685929.png)
N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as DFP-10917, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide exerts its anticancer effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its high potency and selectivity for DHODH, making it a promising candidate for further development as an anticancer agent. However, its low solubility in water may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration methods for N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in preclinical and clinical trials. Finally, the potential use of N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in combination with other anticancer agents should be explored to determine its efficacy in treating various types of cancer.
Méthodes De Synthèse
The synthesis of N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 2,5-difluoroaniline with 4-hydroxymethyl-oxane-4-carboxylic acid followed by cyclization with cyanuric chloride. The resulting compound is then treated with ammonia to obtain N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-11-1-2-12(18)14(7-11)21-16(22)15-8-13(19-9-20-15)10-3-5-23-6-4-10/h1-2,7-10H,3-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMELSBPDKMIYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.